Neocarrabiose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

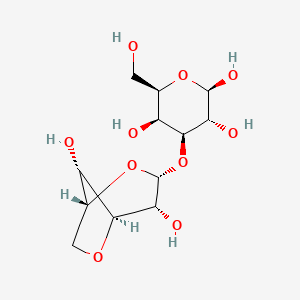

Neocarrabiose, also known as this compound, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemistry

Neocarrabiose serves as a model compound for studying the enzymatic degradation of polysaccharides. Researchers utilize it to understand the mechanisms by which polysaccharides are broken down by enzymes, particularly in marine environments where carrageenan is prevalent.

Biology

In biological research, this compound is investigated for its role in cell signaling and interactions with proteins. Its ability to influence cellular processes makes it a valuable subject for studies on microbial metabolism and ecological interactions within marine ecosystems.

Medicine

Recent studies have explored the potential of this compound as an antiviral and anticoagulant agent. Its structural characteristics may allow it to interact with viral proteins or inhibit coagulation pathways, presenting opportunities for therapeutic applications.

Industry

This compound has practical applications in various industries:

- Food Industry : Used as a stabilizer in food products.

- Bioethanol Production : Acts as a substrate for fermentation processes.

- Textile Industry : Utilized in processes requiring polysaccharide derivatives.

Enzymatic Activity and Metabolism

Research has shown that this compound can be metabolized by specific enzymes produced by marine bacteria capable of degrading carrageenan. For instance, studies have highlighted the role of GH167 enzymes that hydrolyze β-1,4-glycosidic linkages to release this compound from larger polysaccharides.

Table 1: Enzymes Involved in this compound Metabolism

| Enzyme Type | Source Bacteria | Function |

|---|---|---|

| κ-Carrageenase | Catenovulum agarivorans | Degrades κ-carrageenan to produce this compound |

| β-Carrageenase | Various marine bacteria | Cleaves β-1,4 linkages to release oligosaccharides |

Antioxidant Potential

A notable investigation into the antioxidant capacity of this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) in vitro. This finding suggests its potential use as a natural antioxidant, which could be beneficial in food preservation or health supplements .

Structural Characterization

Mass spectrometry studies have provided insights into the structural features of this compound, revealing its unique interactions with other biomolecules. These characterizations are crucial for understanding its functional roles in biological systems .

Propiedades

Fórmula molecular |

C12H20O10 |

|---|---|

Peso molecular |

324.28 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1 |

Clave InChI |

JWMBOBQNPBCYER-TWZFJHAESA-N |

SMILES isomérico |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O |

SMILES canónico |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |

Sinónimos |

3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.